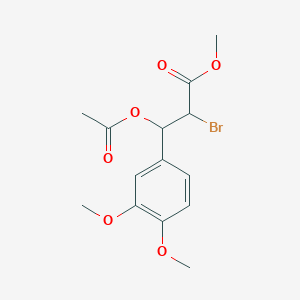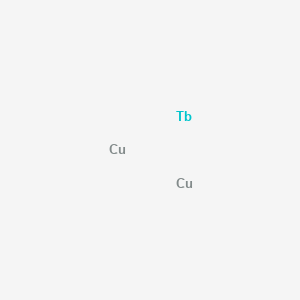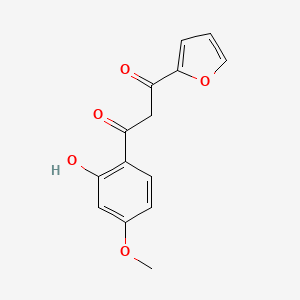
1-(Furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione is an organic compound that features both furan and phenyl groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with furan and a substituted benzaldehyde.
Condensation Reaction: The furan ring is coupled with the benzaldehyde derivative through a condensation reaction, often using a base catalyst such as sodium hydroxide.
Cyclization: The intermediate product undergoes cyclization to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: For larger-scale production, continuous flow reactors may be used to improve efficiency and yield.
化学反应分析
Types of Reactions
1-(Furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure.
Industry: Applications in materials science for the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(Furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
1-(Furan-2-yl)-3-phenylpropane-1,3-dione: Lacks the hydroxy and methoxy groups.
1-(Thiophen-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione: Contains a thiophene ring instead of a furan ring.
Uniqueness
1-(Furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione is unique due to the presence of both furan and phenyl groups, along with hydroxy and methoxy substituents, which may confer unique chemical and biological properties.
属性
CAS 编号 |
6344-89-4 |
|---|---|
分子式 |
C14H12O5 |
分子量 |
260.24 g/mol |
IUPAC 名称 |
1-(furan-2-yl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C14H12O5/c1-18-9-4-5-10(11(15)7-9)12(16)8-13(17)14-3-2-6-19-14/h2-7,15H,8H2,1H3 |
InChI 键 |
WFGCQSISQODKGO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=CO2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


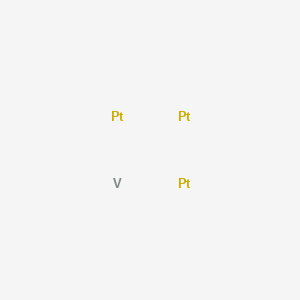
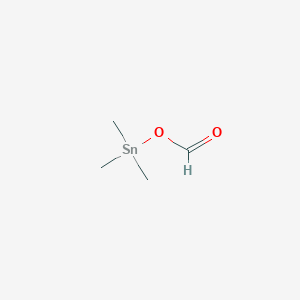
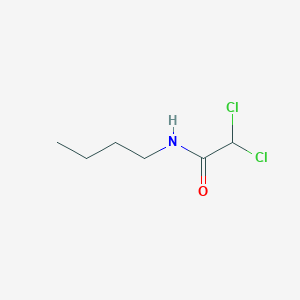


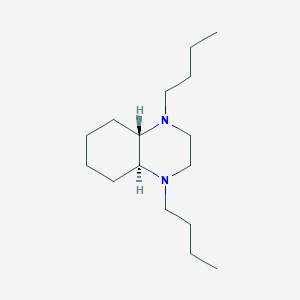

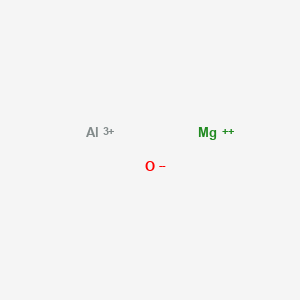
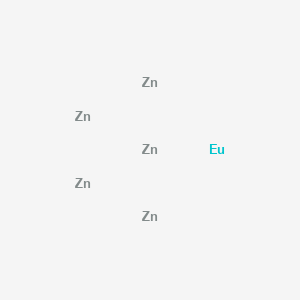

![[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14725734.png)
